6-Methylpyridine-3,4-diamine dihydrochloride

Description

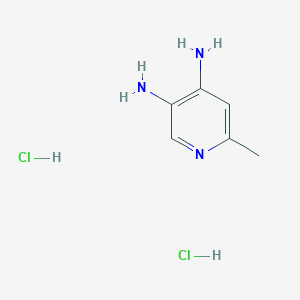

6-Methylpyridine-3,4-diamine dihydrochloride is a pyridine derivative with a methyl group at position 6 and amine groups at positions 3 and 4. Its molecular formula is C₆H₁₁Cl₂N₃, with a molecular weight of 195.9 g/mol (exact mass: 195.0018) . The compound’s dihydrochloride form enhances solubility in aqueous systems, a critical feature for biological or chemical applications.

Properties

IUPAC Name |

6-methylpyridine-3,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-4-2-5(7)6(8)3-9-4;;/h2-3H,8H2,1H3,(H2,7,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQTXAVXNKCMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743173 | |

| Record name | 6-Methylpyridine-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861019-06-9 | |

| Record name | 6-Methylpyridine-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-3,4-diamine dihydrochloride typically involves the reaction of 6-methylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amines .

Scientific Research Applications

6-Methylpyridine-3,4-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Comparative Data

The table below summarizes structural and functional differences between 6-methylpyridine-3,4-diamine dihydrochloride and three related pyridine derivatives:

Structural and Functional Analysis

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

- Structural Differences: The carboxylate group at position 3 introduces electrophilic reactivity, enabling participation in condensation or coupling reactions.

- Applications : Used in drug discovery for synthesizing kinase inhibitors or receptor modulators. Its solubility in polar solvents (e.g., water, DMSO) broadens its utility in high-throughput screening .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- The dimethylamino methyl group enhances solubility in organic solvents .

- Applications : Primarily a research compound; its complex structure suggests exploration in anticancer or CNS drug development, though clinical validation is pending .

Pyridoxamine Dihydrochloride

- Structural Differences: Hydroxyl and hydroxymethyl groups mimic coenzyme forms of vitamin B6, enabling roles in transamination and decarboxylation reactions. The aminomethyl group facilitates chelation of metal ions .

Reactivity and Solubility Trends

- This compound : The dual amine groups act as nucleophiles, suitable for forming Schiff bases or coordinating metal ions. Dihydrochloride salt improves water solubility compared to the free base.

- Comparison Compound 1 (): Carboxylate ester enables ester hydrolysis or nucleophilic substitution, while the methylamino group supports secondary functionalization.

- Comparison Compound 3 () : Hydroxyl groups participate in redox reactions, critical for its role in enzymatic processes.

Biological Activity

6-Methylpyridine-3,4-diamine dihydrochloride is a compound of interest due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and cosmetics. This article explores its biological activity, including toxicity, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₆H₉N₃·2HCl

- Molecular Weight : Approximately 189.06 g/mol

- Appearance : Fine white to pale yellow powder

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects, toxicity profiles, and potential therapeutic uses.

Toxicity Profile

- Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity. The median lethal dose (LD50) in rodent models has been reported to range from 650 to 813 mg/kg when administered orally .

- Allergenic Potential : There is evidence suggesting that the compound may cause allergic skin reactions in sensitive individuals, highlighting the need for caution in its use, especially in cosmetic formulations.

Antiproliferative Activity

Recent research has indicated that derivatives of pyridine compounds, including those similar to this compound, may exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted pyridines can induce cell cycle arrest and apoptosis in cancer cells .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Cell cycle arrest |

| Other pyridine derivatives | 1.45 - 4.25 | Induction of apoptosis |

Antagonistic Activity

The compound's structural features suggest potential as an EP4 receptor antagonist, which is relevant in inflammation and pain management. Compounds with similar structures have shown promising results in functional assays involving human whole blood .

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study evaluated various substituted imidazo[4,5-b]pyridines for their antiproliferative activity against cancer cell lines. The findings suggested that modifications at specific positions significantly influenced biological activity, indicating a structure-activity relationship (SAR) that could be applied to 6-Methylpyridine derivatives .

- Toxicological Evaluation : The European Commission's Scientific Committee on Consumer Products assessed the safety of similar compounds used in hair dye formulations. They noted the importance of evaluating both acute toxicity and allergenic potential when considering these compounds for consumer products .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methylpyridine-3,4-diamine dihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or reductive amination. For dihydrochloride formation, post-synthetic treatment with HCl in polar solvents (e.g., ethanol/water mixtures) is critical. Key parameters include:

- Temperature control : Excess heat can degrade sensitive amine groups.

- Stoichiometry of HCl : Over-acidification may lead to byproducts.

- Purification : Recrystallization from ethanol/ether mixtures improves purity .

- Data Table :

| Synthetic Step | Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Amine formation | H₂/Pd-C, 50°C | 60-75% | ≥95% |

| Dihydrochloride salt | HCl/EtOH, RT | 85-90% | ≥98% |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirms molecular weight (Exact Mass: 195.0018) and fragmentation patterns .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3 ppm, aromatic protons at δ 6.8-7.5 ppm).

- HPLC-UV : Quantifies purity using reverse-phase columns (C18) with mobile phases like acetonitrile/water + 0.1% TFA .

- Critical Note : Residual solvents (e.g., ethanol) must be monitored via GC-MS to meet pharmacopeial standards .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer : Stability is pH-dependent. Below pH 3, the dihydrochloride form remains intact, but hydrolysis occurs at neutral/basic pH. Strategies include:

- Buffered solutions : Use citrate buffer (pH 2.5-3.0) to prevent degradation.

- Low-temperature storage : -20°C reduces decomposition rates.

- Lyophilization : Freeze-drying enhances long-term stability for in vivo studies .

- Data Contradiction Analysis : Some studies report instability in saline (pH ~5.5), while others note stability in acidic formulations. This discrepancy highlights the need for context-specific stability testing .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives in targeting specific biological pathways?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents (e.g., halogens, methyl groups) at the 2- or 5-position to alter electronic effects and binding affinity.

- Comparative Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.

- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) predict interactions with active sites .

- Case Study : A derivative with a trifluoromethyl group showed enhanced blood-brain barrier penetration compared to the parent compound, suggesting SAR-driven design improvements .

Methodological Challenges and Solutions

Q. How do researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, compound concentrations). Mitigation strategies include:

- Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay standards).

- Meta-Analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical synthesis.

- Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot alongside ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.